N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Overview
Description
N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves multiple steps. One common method involves the reaction of 9-ethyl-9H-carbazole with bromoethane in the presence of potassium hydroxide to form 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux to yield 9-ethyl-9H-carbazol-3-carbaldehyde . The final step involves the reaction of this intermediate with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst, followed by treatment with manganese dioxide at room temperature in acetone to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with manganese dioxide yields 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines .
Scientific Research Applications
N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The carbazole moiety is known for its ability to transport charge, which makes it useful in electronic applications . Additionally, the compound’s structural features allow it to interact with biological molecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar charge transport properties.
Poly(2,7-carbazole): A polymeric form with extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Another polymeric form with different electronic properties compared to poly(2,7-carbazole).
Uniqueness
N~1~-[4-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its complex structure, which combines the properties of carbazole with additional functional groups that enhance its reactivity and potential applications. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-3-31-26-7-5-4-6-24(26)25-18-21(8-13-27(25)31)19-29-14-16-30(17-15-29)35(33,34)23-11-9-22(10-12-23)28-20(2)32/h4-13,18H,3,14-17,19H2,1-2H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBHNCZMSVDLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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